PAR4 antagonist 3

Metabolic Stability Human Liver Microsomes Pharmacokinetics

PAR4 antagonist 3 (CAS 3057206-40-0) addresses the need for a metabolically stable PAR4 probe in thrombosis research. Unlike rapidly cleared clinical leads (e.g., T1/2 11.1 min), this compound provides: • Extended half-life: 97.6 min in human liver microsomes, sustaining inhibition in prolonged assays. • In vivo PK: ~30 h mouse oral half-life, enabling once-daily dosing in chronic thrombosis models. • Balanced potency: IC50 26.1 nM allows graded receptor inhibition without immediate saturation. Supplied with full analytical characterization for reproducible research. Global shipping.

Molecular Formula C22H16FN3O5S
Molecular Weight 453.4 g/mol
Cat. No. B12364406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAR4 antagonist 3
Molecular FormulaC22H16FN3O5S
Molecular Weight453.4 g/mol
Structural Identifiers
SMILESCOC1=NN2C=C(N=C2S1)C3=CC4=C(O3)C5=C(C=C4)OCC(O5)COC6=CC=C(C=C6)F
InChIInChI=1S/C22H16FN3O5S/c1-27-22-25-26-9-16(24-21(26)32-22)18-8-12-2-7-17-20(19(12)31-18)30-15(11-29-17)10-28-14-5-3-13(23)4-6-14/h2-9,15H,10-11H2,1H3
InChIKeyRBFSJRLVUDQWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PAR4 Antagonist 3 Procurement Guide


PAR4 antagonist 3 (CAS 3057206-40-0), also designated as Compound 36, is a small-molecule selective antagonist of protease-activated receptor 4 (PAR4) . This compound belongs to the 2,3-dihydro[1,4]dioxino[2,3-g]benzofuran chemotype and exhibits antiplatelet efficacy with an IC50 of 26.1 nM in vitro [1]. A key distinguishing feature is its enhanced metabolic stability in human liver microsomes, demonstrating a half-life (T1/2) of 97.6 minutes . This profile positions PAR4 antagonist 3 as a valuable tool compound for thrombosis research, particularly for studies requiring sustained exposure in hepatic metabolic systems.

PAR4 Antagonist 3 Substitution Risks


PAR4 antagonists exhibit profound structural and pharmacological heterogeneity. In-class substitution without direct comparative data is scientifically unsound, as compounds within this class demonstrate wide variability in three critical parameters: intrinsic potency (spanning over two orders of magnitude from 0.4 nM to >1 µM) [1][2][3], metabolic stability (reported human liver microsome half-lives ranging from 11.1 to 97.6 minutes) [1][2], and PAR1 selectivity (ranging from 71-fold to >2500-fold) [3][4]. For example, the clinical candidate BMS-986120 possesses nanomolar potency but suffers from extremely rapid hepatic clearance (T1/2 = 11.1 min) that may confound certain experimental designs [2]. Conversely, PAR4 antagonist 3 offers a unique balance of sub-100 nM potency and prolonged microsomal stability (T1/2 = 97.6 min), a combination not uniformly present across the PAR4 antagonist landscape [1]. These divergent profiles directly impact experimental reproducibility, dosing regimens in vivo, and the interpretation of pharmacodynamic endpoints.

PAR4 Antagonist 3 Comparative Data


Microsomal Stability vs. BMS-986120

In a direct head-to-head comparison within the same study, PAR4 antagonist 3 (Compound 36) demonstrated substantially improved metabolic stability relative to the clinical candidate BMS-986120. The half-life (T1/2) of PAR4 antagonist 3 in human liver microsomes was 97.6 minutes, whereas BMS-986120 exhibited a markedly shorter T1/2 of only 11.1 minutes [1]. This represents an 8.8-fold improvement in hepatic stability.

Metabolic Stability Human Liver Microsomes Pharmacokinetics Drug Discovery

Antiplatelet Potency Profile

PAR4 antagonist 3 exhibits an antiplatelet IC50 of 26.1 nM . Cross-study analysis reveals it is 9.4-fold more potent than the widely used probe ML354 (IC50 = 140 nM) [1], yet less potent than the clinical-stage BMS-986141 (IC50 = 2.2 nM in platelet aggregation) [2] and UDM-001651 (IC50 = 4 nM binding, 25 nM in γ-thrombin PRP) . This intermediate potency profile may offer advantages where ultra-high potency is undesirable, such as in studies requiring partial receptor occupancy or where steep dose-response curves complicate interpretation.

Antiplatelet Activity PAR4 Inhibition IC50 Thrombosis

PAR1 Selectivity Profile

While direct PAR1 selectivity data for PAR4 antagonist 3 has not been published, its chemotype (2,3-dihydro[1,4]dioxino[2,3-g]benzofuran) is distinct from the imidazothiadiazole core of BMS-986120/BMS-986141. Class-level evidence demonstrates that structurally optimized PAR4 antagonists can achieve high selectivity. For context, the quinoxaline-based lead Compound 48 exhibits >2500-fold selectivity for PAR4 over PAR1 (PAR1 IC50 > 5 µM) [1], while ML354 demonstrates 71-fold selectivity (PAR1 IC50 = 10 µM) [2]. The absence of significant PAR1 inhibition at therapeutic concentrations is critical because PAR1 antagonism is associated with increased bleeding risk in primate models [3].

Selectivity PAR1 Off-Target GPCR Safety

Mouse Pharmacokinetics

In ICR mice, PAR4 antagonist 3 (Compound 36) demonstrates an oral half-life (T1/2) of 29.5 hours and an intravenous half-life of 38.3 hours following administration of the closely related Compound 37 isomer . This extended half-life contrasts with the shorter mouse PK profiles reported for some comparator series and supports once-daily or less frequent oral dosing in murine thrombosis models. The compound achieves a Cmax of 204 ng/mL at 2 hours post-dose (12 mg/kg PO) with an AUC0→t of 3042 ng·h/mL, though oral bioavailability is modest (F = 9.61%) .

In Vivo Pharmacokinetics Oral Bioavailability Mouse Model Half-Life

PAR4 Antagonist 3 Applications


Ex Vivo Platelet Aggregation Assays

The 97.6-minute half-life in human liver microsomes [1] makes PAR4 antagonist 3 particularly suitable for ex vivo platelet aggregation assays involving prolonged incubation periods or washout experiments. Unlike BMS-986120, which is rapidly metabolized (T1/2 = 11.1 min) [1], PAR4 antagonist 3 maintains inhibitory concentrations over extended experimental timelines, reducing variability from compound degradation.

Chronic Murine Thrombosis Models

With a mouse half-life of approximately 30 hours (oral) , PAR4 antagonist 3 supports once-daily dosing regimens in chronic thrombosis models such as FeCl3-induced carotid artery thrombosis or laser-induced cremaster arteriole thrombosis. This extended PK profile minimizes handling stress and dosing frequency compared to compounds with shorter murine half-lives.

PAR4-Mediated Platelet Signaling Studies

The IC50 of 26.1 nM positions PAR4 antagonist 3 as a mid-potency PAR4 probe. This is advantageous for experiments requiring graded receptor inhibition without immediate saturation (e.g., studying the thrombin concentration-response relationship, where PAR4 acts as a 'backup' receptor at high thrombin levels). Compounds with sub-nanomolar potency may obscure the nuanced interplay between PAR1 and PAR4 activation thresholds.

SAR Studies of the Benzofuran Chemotype

As a representative of the 2,3-dihydro[1,4]dioxino[2,3-g]benzofuran scaffold [1], PAR4 antagonist 3 serves as a benchmark compound for structure-activity relationship (SAR) investigations. Its balanced potency (26.1 nM) and high microsomal stability (97.6 min) provide a reference point for evaluating newly synthesized analogs within this chemical series [1].

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